(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride
Overview
Description
(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride is a strong and relatively selective antihistamine (H1 antagonist) with hypnotic, antiadrenergic, and very weak anticholinergic and antiserotonergic effects . It is marketed in the Czech Republic and Slovakia under the trademark Dithiaden as tablets and injections . The registered active form is the trans- (i.e., E-) isomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride involves the reaction of thieno2,3-cbenzothiepin with N,N-dimethylpropan-1-amine . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. The cis- isomer is considered an impurity and is limited to a maximum amount of 2.0% .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing the formation of impurities. These methods often involve optimized reaction conditions, purification steps, and quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield substituted analogs of this compound .
Scientific Research Applications
(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antihistamine activity and structure-activity relationships.
Biology: The compound is used in research on histamine receptors and their role in various biological processes.
Medicine: this compound is studied for its potential therapeutic effects in treating allergic reactions and other conditions involving histamine release.
Industry: The compound is used in the development of new antihistamine drugs and formulations
Mechanism of Action
(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine . This results in the inhibition of histamine-mediated responses, such as allergic reactions and inflammation. The compound also has hypnotic and antiadrenergic effects, which contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride include:
Dosulepin: A tricyclic antidepressant with antihistamine properties.
Doxepin: Another tricyclic antidepressant with antihistamine effects.
Uniqueness
This compound is unique in its relatively selective antihistamine activity and its combination of hypnotic, antiadrenergic, and very weak anticholinergic and antiserotonergic effects . This makes it distinct from other antihistamines, which may have different profiles of activity and side effects .
Properties
IUPAC Name |
N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NS2.ClH/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17;/h3-4,6-9,11H,5,10,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFGSVWWMYCIJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5802-61-9 (Parent) | |
Record name | Dithiadene hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
337.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154-12-7 | |
Record name | 1-Propanamine, N,N-dimethyl-3-(thieno[2,3-c][2]benzothiepin-4(9H)-ylidene)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1154-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dithiadene hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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